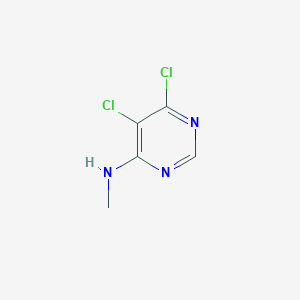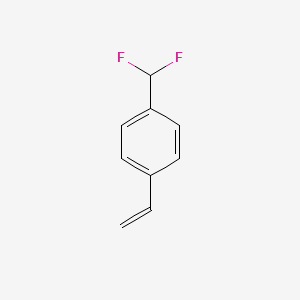
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol
Vue d'ensemble
Description
“3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol” is a chemical compound that belongs to the class of organic compounds known as phenols. These are compounds containing a phenol group, which is a benzene ring bearing a hydroxyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenol group, a bromine atom attached at the 3rd position, and a 1-methyl-1H-pyrazol-4-yl group attached at the 5th position .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds with similar structures are often involved in substitution reactions, where the bromine atom can be replaced by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For instance, the presence of the phenol group would likely make the compound somewhat polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Antibacterial/Antifungal Applications
The chemical compound 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol and its derivatives have been investigated for their synthesis methods and potential applications in antibacterial and antifungal activities. One study describes the bromination of certain compounds to yield monobromo derivatives, which were then used as precursors for the synthesis of bipyrazolyl derivatives. These newly synthesized compounds were tested for their in vitro antibacterial activity against various bacterial strains (such as Staphylococcus aureus and Escherichia coli) and antifungal activity against fungi like Aspergilus flavus and Aspergillus niger. The antimicrobial activity of these compounds was compared with commercially available antibiotics and antifungal agents, indicating potential applications in the development of new antimicrobial agents (Pundeer et al., 2013).
Structural and Molecular Characterization
Another aspect of research on this compound involves its structural and molecular characterization. Studies have focused on the hydrogen-bonded chains formed by derivatives of this compound. For example, molecules of certain derivatives are linked into chains by means of a single C-H...O hydrogen bond, highlighting the significance of hydrogen bonding in the structural assembly of these compounds. This structural elucidation aids in understanding the chemical behavior and potential reactivity of these compounds (Trilleras et al., 2005).
Antioxidant Activity
Additionally, the core structure related to this compound has been utilized in synthesizing various derivatives with potential antioxidant activity. Through a series of chemical reactions, new thiazolyl–pyrazolone compounds were synthesized and evaluated for their antioxidant potential using assays such as the ABTS Radical Cation Decolorization Assay. This research opens pathways for the development of novel antioxidants which could have applications in pharmaceuticals and nutraceuticals (Gaffer et al., 2017).
Propriétés
IUPAC Name |
3-bromo-5-(1-methylpyrazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-13-6-8(5-12-13)7-2-9(11)4-10(14)3-7/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVPZRJSBOSPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole-5-carbaldehyde](/img/structure/B1445903.png)
![4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1445904.png)



![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)
![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)


![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)

